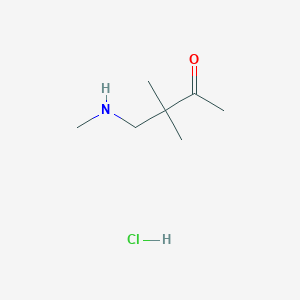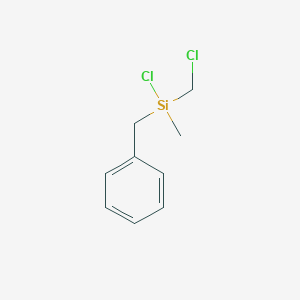
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyl ester group attached to an acetic acid moiety, which is further connected to a phenyl ring substituted with N,N-bis(2-chloroethyl)amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester typically involves the esterification of acetic acid derivatives with dodecyl alcohol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and sometimes solvents to facilitate the reaction. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with modified functional groups.
Applications De Recherche Scientifique
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester has several scientific research applications, including:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and developing new bioactive molecules.
Medicine: Due to its structural features, the compound is investigated for its potential as an anticancer agent, particularly in targeting specific cellular pathways.
Industry: It is used in the formulation of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique physicochemical properties.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound’s N,N-bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it may induce cell death by interfering with DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
Uniqueness
Compared to similar compounds, acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester is unique due to its specific ester chain length, which influences its solubility, reactivity, and interaction with biological molecules. The dodecyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
66232-27-7 |
|---|---|
Formule moléculaire |
C24H39Cl2NO2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
dodecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-20-29-24(28)21-22-12-14-23(15-13-22)27(18-16-25)19-17-26/h12-15H,2-11,16-21H2,1H3 |
Clé InChI |
HEBYKHCHUCWIIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)


![Benzo[h]quinolin-4-ol, 1,2,3,4-tetrahydro-6-methyl-](/img/structure/B14477575.png)






